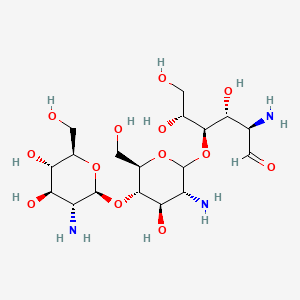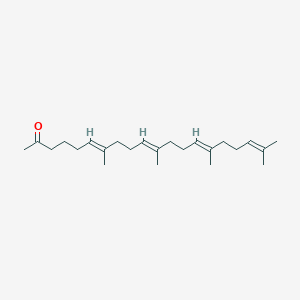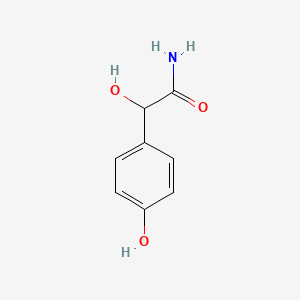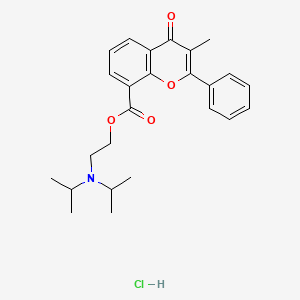![molecular formula C14H25NO10 B13826741 N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13826741.png)
N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative It is a glycoside formed by the linkage of an alpha-L-fucopyranosyl unit to a D-glucopyranose unit, which is further modified by the addition of an acetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose typically involves multiple steps. One common method includes the glycosylation of a protected glucosamine derivative with a fucosyl donor. The reaction conditions often involve the use of a Lewis acid catalyst such as boron trifluoride etherate to facilitate the glycosidic bond formation. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other analytical methods ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or lead tetraacetate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the acetamido group.
Substitution: Tosyl chloride or mesyl chloride in the presence of a base can be used for the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
科学的研究の応用
2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoproteins.
Biology: The compound is studied for its role in cell signaling and recognition processes.
作用機序
The mechanism by which 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose exerts its effects involves its interaction with specific molecular targets. The compound can bind to lectins and other carbohydrate-binding proteins, influencing cell-cell communication and immune responses. The acetamido group plays a crucial role in stabilizing these interactions, while the fucosyl and glucopyranosyl units contribute to the specificity and affinity of binding .
類似化合物との比較
Similar Compounds
- 2-acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-D-glucopyranose
- 2-acetamido-2-deoxy-3-O-(alpha-D-mannopyranosyl)-D-glucopyranose
- 2-acetamido-2-deoxy-3-O-(beta-D-glucopyranosyl)-D-glucopyranose
Uniqueness
What sets 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose apart from these similar compounds is its specific alpha-L-fucopyranosyl linkage. This unique structural feature imparts distinct biological properties, such as its role in blood group antigenicity and its potential to modulate immune responses .
特性
分子式 |
C14H25NO10 |
|---|---|
分子量 |
367.35 g/mol |
IUPAC名 |
N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C14H25NO10/c1-5-9(20)11(22)12(23)14(24-5)25-13(10(21)8(19)4-17)7(3-16)15-6(2)18/h3,5,7-14,17,19-23H,4H2,1-2H3,(H,15,18)/t5-,7?,8+,9+,10+,11+,12-,13+,14+/m0/s1 |
InChIキー |
YDWJUIXDZSJZHH-GQJSCXLJSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]([C@@H]([C@@H](CO)O)O)C(C=O)NC(=O)C)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


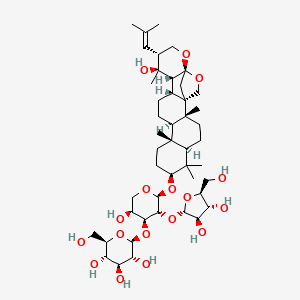
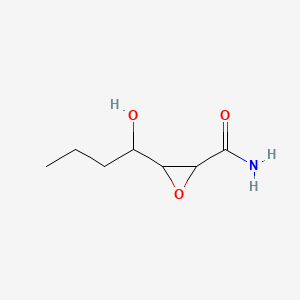
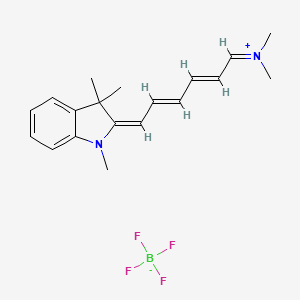
![[1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl-](/img/structure/B13826677.png)
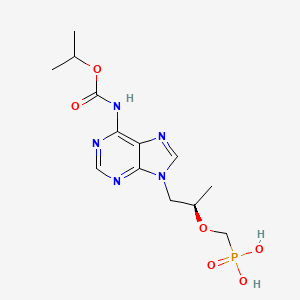
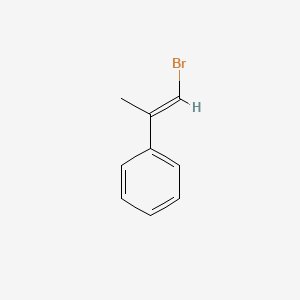
![methyl {2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}carbamate](/img/structure/B13826693.png)
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826696.png)
![(6S,10bR)-6-[4-(fluoromethylsulfanyl)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B13826703.png)
